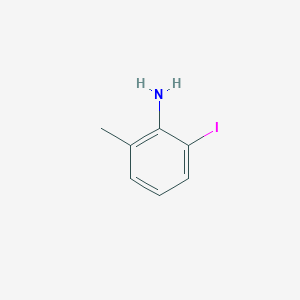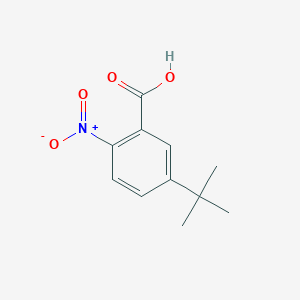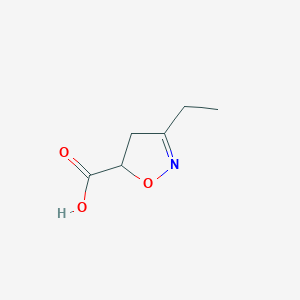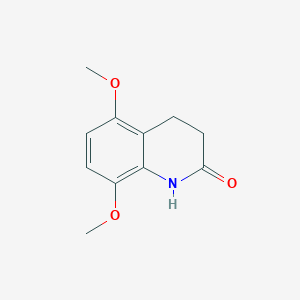
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one, also known as DMQD, is a heterocyclic aromatic compound, a type of organic compound that consists of a ring of atoms with alternating single and double bonds. It is a colorless solid and is soluble in organic solvents, such as ethanol and acetonitrile. DMQD is a versatile compound with a wide range of applications in scientific research and lab experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antitumor Applications
- The synthesis and structural analysis of 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a closely related compound, have been detailed, emphasizing its potent antioxidant and antitumor properties. This research highlights the compound's solid-state structure and its mass spectroscopic and nuclear magnetic resonance analyses, suggesting its potential in medical applications due to these bioactivities (Parry et al., 2021).
Synthetic Methodology Development
- Novel synthetic pathways have been explored for derivatives of dihydroquinolin-ones, demonstrating the versatility of these compounds in organic synthesis. For example, the one-pot synthesis of novel 7,8-dihydroquinolin-5(1H,4H,6H)-one derivatives, incorporating an ionone unit, showcased not only synthetic accessibility but also the compounds' antioxidant activities. This highlights the chemical diversity achievable with the core structure and its potential utility in developing new molecules with desired biological properties (Fındık et al., 2012).
Photolabile Protecting Groups
- Compounds within the dihydroquinoline family have been evaluated for their utility as photolabile protecting groups, a crucial tool in the field of chemical biology for the controlled release of bioactive molecules. The investigation into 8-bromo-7-hydroxyquinoline as a new photolabile group revealed its high efficiency and suitability for in vivo applications due to its enhanced solubility and low fluorescence, underscoring the adaptability of dihydroquinoline derivatives in advanced experimental techniques (Fedoryak & Dore, 2002).
Structural and Computational Studies
- Extensive structural and computational analyses have been conducted on various dihydroquinoline derivatives, providing insight into their molecular conformations and electronic properties. These studies not only contribute to a deeper understanding of the structural prerequisites for biological activity but also aid in the design of new compounds with optimized properties. For instance, the single crystal and spectral studies, along with in vitro cytotoxicity of a 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative, offer valuable information on the structure-activity relationships of these molecules (Mansour et al., 2013).
Eigenschaften
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h4-5H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTISIMIVIVPNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511872 | |
| Record name | 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
61306-74-9 | |
| Record name | 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





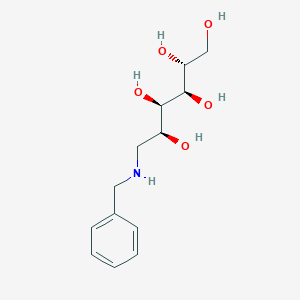
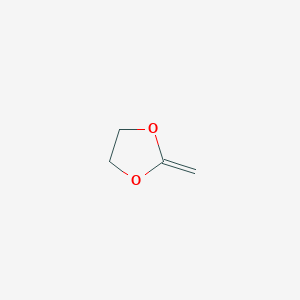
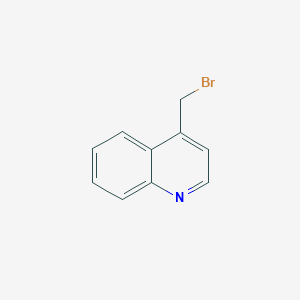
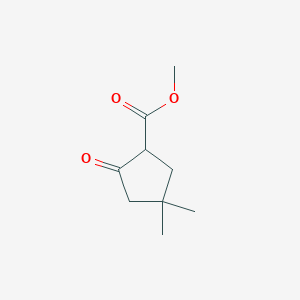
![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)
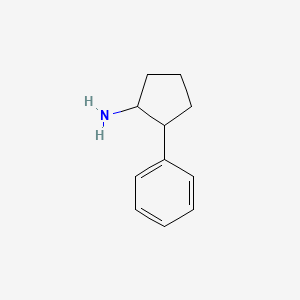
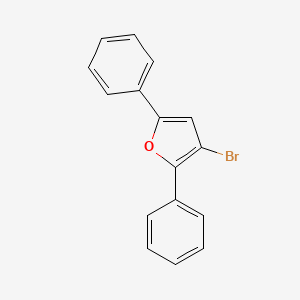
![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)
